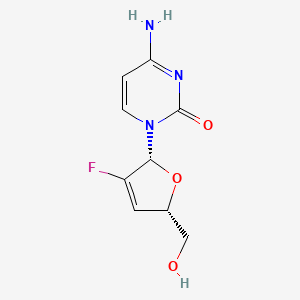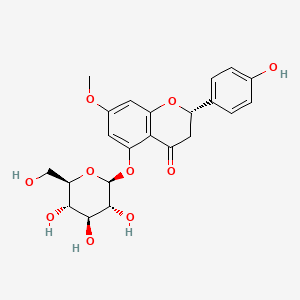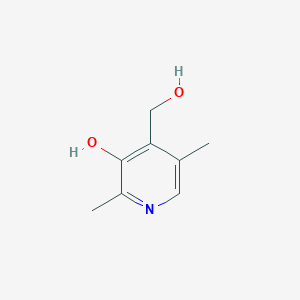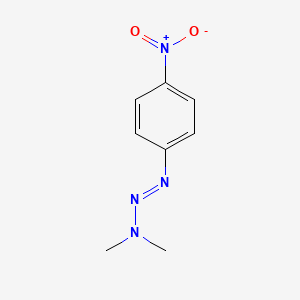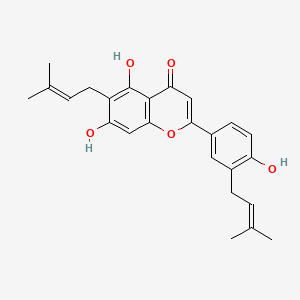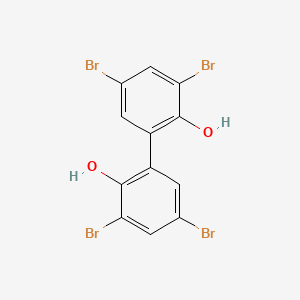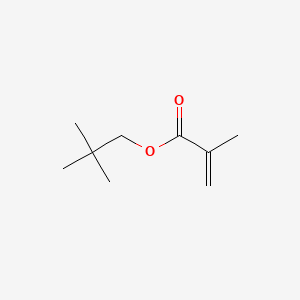
Neopentyl methacrylate
Descripción general
Descripción
Neopentyl methacrylate is a chemical compound with the molecular formula C9H16O2 . It contains a total of 26 bonds, including 10 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, and 1 aliphatic ester .
Synthesis Analysis
Epoxy methacrylates, such as Neopentyl methacrylate, can be synthesized by an addition reaction between epoxy-terminated diglycidyl ethers and methacrylic acid . The extent of acrylation can be controlled depending on the substrate feed ratio and reaction time .Molecular Structure Analysis
Neopentyl methacrylate has a molecular weight of 156.22 . Its structure includes 26 bonds in total, with 10 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, and 1 aliphatic ester .Chemical Reactions Analysis
Neopentyl methacrylate can participate in ionic polymerizations, which are more selective than radical processes due to strict requirements for stabilization of ionic propagating species . The formation of relatively stable ions is necessary for reasonable lifetimes for propagation .Physical And Chemical Properties Analysis
Neopentyl methacrylate is a flammable liquid and vapor . It has a molecular weight of 156.22 and contains a total of 26 bonds .Aplicaciones Científicas De Investigación
Application in Polymer Synthesis and Coatings
Specific Scientific Field
Polymer Science and Material Engineering
Comprehensive Summary of the Application
Neopentyl methacrylate is used in the synthesis of epoxy (meth)acrylates, which are employed in the formulation of photocurable coating compositions . These coatings are used frequently due to their ability to cure under UV radiation and thermal methods .
Methods of Application or Experimental Procedures
Epoxy (meth)acrylates were synthesized by the addition of acrylic or methacrylic acid to epoxy resin, bisphenol A diglycidyl ether (DGEBA), cyclohexanedimethanol diglycidyl ether (CHDMDE), and neopentyl glycol diglycidyl ether (NPDE) . The structures of the synthesized copolymers were confirmed through spectroscopic analysis (FTIR) and studied regarding their nonvolatile matter content (NV) and acid values (PAVs), as well as their epoxy equivalent values (EEs) .
Results or Outcomes Obtained
The synthesized epoxy (meth)acrylates were used to formulate photocurable coating compositions. The curing process and properties of cured coatings were investigated regarding some structural factors and parameters . This method can be used as a solution to many problems currently encountered in using UV technology, such as failure to cure coatings in underexposed areas as well as deformation of coatings .
Application in Biomedical Research
Specific Scientific Field
Biomedical Engineering and Tissue Engineering
Comprehensive Summary of the Application
Neopentyl methacrylate, as part of a compound called Gelatin Methacrylate (GelMA), is used in the field of tissue engineering . Due to its biocompatibility, GelMA has gained significant attention in this field . It’s created through covalent bonding of naturally derived polymer gelatin and methacrylic groups .
Methods of Application or Experimental Procedures
While the specific methods of application or experimental procedures for this application are not detailed in the sources, typically, GelMA would be used to create hydrogels that mimic the natural tissue environment for tissue engineering applications .
Results or Outcomes Obtained
The use of GelMA in tissue engineering can result in the creation of tissue-like structures . However, the specific results or outcomes obtained, including any quantitative data or statistical analyses, are not provided in the sources.
Application in Pressure-Sensitive Adhesives
Comprehensive Summary of the Application
Neopentyl methacrylate, as part of a compound called Methyl Methacrylate (MMA), is used in the production of pressure-sensitive adhesives (PSAs) . PSAs are adhesives that do not undergo any chemical reaction or physical change during the adhesion process .
Methods of Application or Experimental Procedures
While the specific methods of application or experimental procedures for this application are not detailed in the sources, typically, MMA would be mixed with other components to form an adhesive. The mixture would then be applied to the surfaces to be bonded and allowed to cure .
Results or Outcomes Obtained
The use of MMA in adhesives can result in strong and durable bonds . However, the specific results or outcomes obtained, including any quantitative data or statistical analyses, are not provided in the sources.
Safety And Hazards
Direcciones Futuras
Recent developments in photocurable coatings have led to the use of Neopentyl methacrylate in the formulation of such coatings . The presence of both epoxy and double carbon–carbon pendant groups in Neopentyl methacrylate allows it to be cured using UV radiation with thermally appropriate conditions and initiators . This method can be used as a solution to many problems currently encountered in using UV technology, such as failure to cure coatings in underexposed areas as well as deformation of coatings .
Propiedades
IUPAC Name |
2,2-dimethylpropyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-7(2)8(10)11-6-9(3,4)5/h1,6H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHZIRUJZFRULE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
34903-87-2 | |
| Record name | 2-Propenoic acid, 2-methyl-, 2,2-dimethylpropyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34903-87-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20178694 | |
| Record name | Neopentyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Neopentyl methacrylate | |
CAS RN |
2397-76-4 | |
| Record name | Neopentyl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2397-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neopentyl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002397764 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neopentyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propenoic acid, 2-methyl-, 2,2-dimethylpropyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.819 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NEOPENTYL METHACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FLQ8HVB5J9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



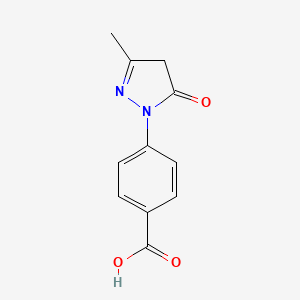
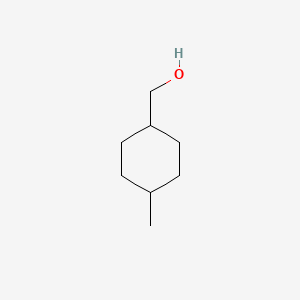
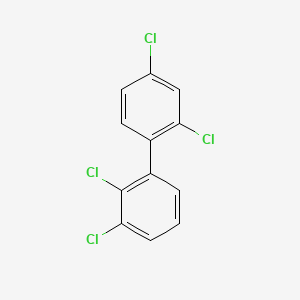
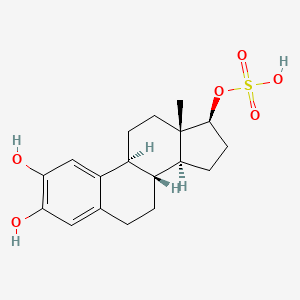
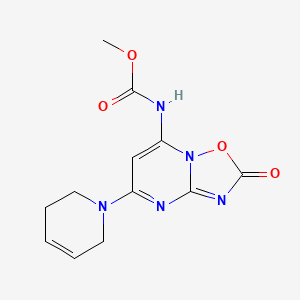
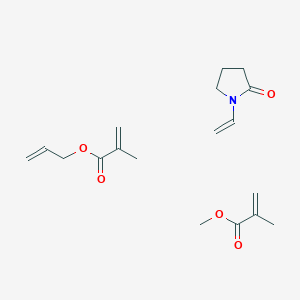
![5-Methyl-6-[[2-methoxy-5-(trifluoromethyl)phenyl]aminomethyl]pyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B1221689.png)
